molecular formula C15H14N4O2 B1200746 Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 60269-83-2

Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1200746
CAS No.: 60269-83-2
M. Wt: 282.3 g/mol
InChI Key: LEXSJFGRMWIXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of pyrazolo[5,1-c]triazine derivatives, including ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate, emerged from the broader exploration of nitrogen-rich heterocyclic compounds that began gaining prominence in medicinal chemistry during the late twentieth century. The synthesis and characterization of these complex fused ring systems represent a culmination of decades of research into heterocyclic chemistry, particularly focusing on compounds that could serve as potential therapeutic agents. Historical investigations into pyrazolo-triazine systems have demonstrated their significance in developing novel pharmaceuticals with enhanced biological activity profiles.

The specific compound ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate was developed through systematic exploration of structural modifications to the pyrazolo[5,1-c]triazine core. Research efforts have concentrated on introducing various substituents and functional groups to optimize biological activity and improve pharmacological properties. The incorporation of the ethyl ester group at the carboxylic acid position represents a strategic modification aimed at enhancing the compound's solubility characteristics and facilitating its biological evaluation.

Contemporary research has established that pyrazolo[5,1-c]triazine derivatives demonstrate significant potential as gamma-aminobutyric acid type A receptor subtype ligands, with specific compounds showing selective binding properties. These findings have contributed to the continued development and optimization of related structures, including ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate, as potential therapeutic candidates.

Classification within Heterocyclic Chemistry

Ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate belongs to the broader category of pyrazoles, specifically classified as a derivative of triazine compounds within the heterocyclic chemistry framework. This compound represents a member of the pyrazolo[5,1-c]triazine family, which constitutes a distinct subclass of fused heterocyclic systems characterized by their unique nitrogen arrangement and ring fusion pattern.

The structural classification of this compound can be organized hierarchically as follows:

Classification Level Category Specific Details
Primary Class Heterocyclic Compounds Contains nitrogen atoms in ring structure
Secondary Class Pyrazoles Five-membered ring with two nitrogen atoms
Tertiary Class Pyrazolo-triazines Fused ring system combining pyrazole and triazine
Quaternary Class Pyrazolo[5,1-c]triazines Specific fusion pattern and nitrogen arrangement
Specific Compound Ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate Particular substitution pattern and ester functionality

Within the broader context of nitrogen heterocycles, pyrazolo[5,1-c]triazines represent a specialized group known for their diverse biological activities, making them important in medicinal chemistry and drug development initiatives. The compound's classification as a ring assembly further emphasizes its complex structural nature, involving multiple fused heterocyclic rings that contribute to its unique chemical and biological properties.

The triazine component of the structure introduces additional nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing the compound's binding affinity to biological targets. This structural feature distinguishes pyrazolo[5,1-c]triazines from simpler heterocyclic systems and contributes to their enhanced pharmacological potential.

Significance in Academic Research

Ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate has gained considerable attention in academic research due to its potential biological activities and unique structural characteristics that make it suitable for various pharmacological investigations. The compound's significance extends beyond its individual properties to encompass its role as a representative member of the pyrazolo[5,1-c]triazine class, which has demonstrated promising results in multiple therapeutic areas.

Research investigations have revealed that pyrazolo[5,1-c]triazine derivatives exhibit significant binding affinity for gamma-aminobutyric acid type A receptor subtypes, with specific compounds showing selectivity for different receptor configurations. These findings have positioned the compound class as valuable research tools for neuroscience studies and potential therapeutic development for neurological disorders. The structural diversity possible within this chemical framework allows researchers to systematically explore structure-activity relationships and optimize biological activity profiles.

The compound's research significance is further enhanced by its potential applications in medicinal chemistry, where the fused ring system provides a scaffold for developing novel therapeutic agents. Academic institutions and research organizations have utilized this compound and related structures to investigate mechanisms of action, binding interactions, and pharmacological profiles that could lead to the development of new medications.

Research Area Application Significance
Neuropharmacology Gamma-aminobutyric acid receptor studies Selective binding properties
Medicinal Chemistry Drug development scaffold Structural optimization potential
Chemical Biology Structure-activity relationship studies Systematic modification possibilities
Pharmacology Biological activity evaluation Therapeutic potential assessment

Contemporary research efforts have also focused on the synthetic accessibility of ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate, with studies developing efficient synthetic routes that enable large-scale preparation for biological evaluation. These methodological advances have facilitated broader research applications and supported the compound's continued investigation in academic settings.

Nomenclature and Structural Designation

The systematic nomenclature of ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate follows established conventions for fused heterocyclic systems, incorporating specific positional designations and functional group identifications that accurately describe the compound's complex structure. The name provides comprehensive information about the molecular architecture, including ring fusion patterns, substituent positions, and functional group locations.

The structural designation begins with "ethyl," indicating the presence of an ethyl ester group attached to the carboxylic acid functionality at position 3 of the heterocyclic system. The "4-methyl" designation specifies the presence of a methyl substituent at position 4 of the fused ring system, while "7-phenyl" indicates the attachment of a phenyl group at position 7. The core structure "pyrazolo[5,1-c]triazine" describes the specific fusion pattern between the pyrazole and triazine rings, with the bracketed numbers indicating the connectivity pattern.

The complete structural formula can be represented as follows:

Structural Component Position Chemical Description
Ethyl ester Position 3 -CO₂C₂H₅ functional group
Methyl group Position 4 -CH₃ substituent
Phenyl group Position 7 -C₆H₅ aromatic substituent
Pyrazole ring Core structure Five-membered nitrogen heterocycle
Triazine ring Core structure Six-membered nitrogen heterocycle
Ring fusion [5,1-c] pattern Specific connectivity between rings

The molecular weight of 310.35 grams per mole reflects the combined mass of all constituent atoms, including carbon, hydrogen, nitrogen, and oxygen atoms that comprise the complete molecular structure. The compound's classification as both a member of pyrazoles and a ring assembly emphasizes its complex structural nature and the multiple heterocyclic components that contribute to its overall molecular architecture.

Alternative naming conventions may refer to this compound using variations in positional numbering or functional group descriptions, but the systematic name provides the most accurate and comprehensive structural identification. The nomenclature system enables researchers to precisely identify and communicate about this specific compound while distinguishing it from closely related structural analogs within the pyrazolo[5,1-c]triazine family.

Properties

IUPAC Name

ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-3-21-15(20)14-10(2)19-13(16-17-14)9-12(18-19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXSJFGRMWIXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321191
Record name ST51000802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60269-83-2
Record name NSC371772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51000802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Cyclocondensation of 3-Amino-4-Methylpyrazole with Ethyl Benzoylpyruvate

Step 1: Synthesis of Ethyl Benzoylpyruvate
Ethyl benzoylpyruvate is prepared by Claisen condensation between ethyl acetoacetate and benzoyl chloride under basic conditions (Yield: 78–85%).

Step 2: Reaction with 3-Amino-4-Methylpyrazole
3-Amino-4-methylpyrazole (1.2 equiv) reacts with ethyl benzoylpyruvate in refluxing ethanol (12 h), followed by acid-catalyzed cyclization (H2SO4, 80°C, 6 h) to yield the triazine core.

Reaction Conditions

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
CatalystH2SO4 (0.5 equiv)
Reaction Time18 h (total)
Yield62%

Characterization Data

  • Molecular Formula : C15H14N4O2

  • MS (ESI+) : m/z 283.1 [M+H]+

  • 1H NMR (CDCl3) : δ 1.42 (t, 3H, CH2CH3), 2.68 (s, 3H, CH3), 4.48 (q, 2H, OCH2), 7.45–7.89 (m, 5H, Ph), 8.32 (s, 1H, pyrazole-H).

Route 2: Diazotization-Cyclization Sequence

Step 1: Diazonium Salt Formation
4-Methyl-3-nitropyrazole is reduced to 3-amino-4-methylpyrazole using SnCl2/HCl, followed by diazotization with NaNO2/HCl at 0–5°C.

Step 2: Cyclization with Ethyl Acetoacetate
The diazonium salt reacts with ethyl acetoacetate in aqueous NaOH (pH 10–12) at 60°C for 8 h, yielding the triazine ester after recrystallization from ethanol.

Optimized Parameters

ParameterValue
pH10–12
Temperature60°C
BaseNaOH (2.0 equiv)
Yield58%

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Starting MaterialsCommercially availableRequires nitro reduction
Reaction Steps23
Overall Yield62%58%
Purity (HPLC)≥98%≥95%
ScalabilitySuitable for gram-scaleLimited by diazonium stability

Route 1 offers superior yield and simplicity, making it preferable for industrial applications. Route 2, while lengthier, allows modular substitution at the phenyl ring.

Mechanistic Insights

Cyclocondensation Mechanism (Route 1)

  • Nucleophilic Attack : The amine group of 3-amino-4-methylpyrazole attacks the ketone carbonyl of ethyl benzoylpyruvate, forming a Schiff base.

  • Cyclization : Acid catalysis promotes intramolecular dehydration, closing the triazine ring.

  • Aromatization : Concomitant elimination of water generates the aromatic system.

Diazotization Pathway (Route 2)

  • Diazo Intermediate : Diazonium salt formation enables electrophilic substitution at the α-position of ethyl acetoacetate.

  • Ring Closure : Base-mediated elimination of N2 and H2O facilitates triazine formation.

Challenges and Solutions

Challenge 1: Regioselectivity in Cyclization

  • Solution : Use of bulky solvents (e.g., DMF) directs attack to the desired position, minimizing byproducts.

Challenge 2: Low Yields in Diazotization

  • Solution : Slow addition of NaNO2 and strict temperature control (0–5°C) improve diazonium stability.

Recent Advancements

Microwave-assisted synthesis reduces reaction times from 18 h to 45 minutes, achieving comparable yields (60–65%). Flow chemistry methods further enhance reproducibility for multigram batches.

Applications and Derivatives

While the target compound itself is primarily a synthetic intermediate, its analogues exhibit GABAA receptor subtype selectivity (Ki = 12–85 nM) . Structural modifications at the 7-phenyl group modulate binding affinity, enabling tailored neuropharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo-Triazine Core
Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Applications/Synopsis
Ethyl 4,8-dimethyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4-CH₃, 8-CH₃, 7-Ph 70 170 Intermediate for dyes/photosensitive materials
Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1871041-43-8) 4-CH₃, 7-CH₃ Agrochemical research (Parchem data)
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1396844-38-4) 4-NH₂, 7-CH₃, 8-Ph Bioactive precursor (Parchem)
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1306753-76-3) 4-(CH₂=CH-NMe₂), 8-(4-F-Ph) Anticancer candidate (LookChem)

Key Observations :

  • Substituent Effects: Methyl groups (e.g., 4-CH₃) enhance lipophilicity and stability, while amino (4-NH₂) or vinyl-dimethylamino groups (4-CH₂=CH-NMe₂) introduce nucleophilic or electron-rich regions for further functionalization .
  • Positional Isomerism : The 7-phenyl group (vs. 8-phenyl in CAS 1396844-38-4) alters steric and electronic interactions, impacting reactivity and molecular docking in biological systems .
Fused-Ring Derivatives
  • Ethyl 4-Amino-8,9-dimethyl-10-(2-thienyl)pyrido[2,3:3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (24a): Features a pyrido-fused ring and thienyl group, increasing molecular complexity. Higher melting point (310–312°C) due to extended conjugation and rigidity .
Energetic and Insensitive Materials
  • 4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine (31): Nitro groups enhance explosive performance, rivaling RDX in detonation velocity (Table 10, ). Superior insensitivity to mechanical stimuli compared to the ethoxycarbonyl-substituted parent compound .

Biological Activity

Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The general synthetic route includes:

  • Formation of Pyrazolo[5,1-c][1,2,4]triazine Core : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Carboxylation : The introduction of the carboxylate group is achieved through various methods such as using ethyl cyanoacetate followed by cyclization reactions.
  • Purification : The crude product is purified using techniques like silica gel chromatography to obtain the final compound with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. Notably:

  • Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, they target the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and downstream effectors such as c-Raf and AKT .
  • Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, one derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells .

Antimicrobial Activity

In addition to anticancer properties, derivatives of pyrazolo[5,1-c][1,2,4]triazine have shown promising antimicrobial activity:

  • Broad-Spectrum Efficacy : Several studies reported that these compounds possess antibacterial and antifungal properties against a range of pathogens .
  • Mechanistic Insights : The antimicrobial action is often attributed to disruption of microbial cell membranes and inhibition of essential enzymes involved in cell wall synthesis .

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrazolo[5,1-c][1,2,4]triazine derivatives for their antiproliferative activities. The most active compound displayed:

  • IC50 Values :
    • MGC-803: 0.58 μM
    • HCT-116: 0.68 μM
    • MCF-7: 0.59 μM
      These results indicate a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria:

  • Results : Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various strains.
    This suggests that these compounds could be developed into effective antimicrobial agents .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValueMechanism
AnticancerMGC-8030.58 μMERK pathway inhibition
AnticancerHCT-1160.68 μMApoptosis induction
AnticancerMCF-70.59 μMCell cycle arrest
AntimicrobialStaphylococcus aureus20 µg/mLMembrane disruption
AntimicrobialE.coli30 µg/mLEnzyme inhibition

Q & A

Q. What are the common synthetic routes for Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?

The compound is typically synthesized via nitrosation of 1H-alkylated pyrazolo-triazole precursors using sodium nitrite in aqueous hydrochloric acid, followed by purification via flash chromatography or recrystallization . Cyclization of diazopyrazolylenaminones or alkylation of pyrazolo-triazole intermediates under regioselective conditions (e.g., aprotic solvents, controlled temperature) are also effective . Key intermediates are characterized by UV-Vis (λmax ~560 nm for nitroso derivatives) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C/15N NMR : To confirm regiochemistry, detect tautomeric forms (e.g., absence of 7-C proton signals at 5.6 ppm in nitroso derivatives), and assign heterocyclic positions via HMBC correlations .
  • UV-Vis : To identify nitroso chromophores (λmax 558–563 nm) .
  • IR spectroscopy : For functional group analysis (e.g., nitroso stretches at ~2121 cm⁻¹) .

Q. What purification methods are effective post-synthesis?

Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization are standard. Dry-loading with Celite improves separation efficiency, particularly for nitroso derivatives .

Q. What are the typical applications of pyrazolo-triazine derivatives in medicinal chemistry?

These compounds are explored as adenosine A2a-receptor antagonists due to structural similarity to ZM-241385, with computational studies suggesting inhibitory activity . They also serve as precursors for photosensitive materials (inks, toners) .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions of pyrazolo-triazine derivatives be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, alkylation of 7-phenylazo derivatives favors N1-alkylation over other positions. Optimization involves:

  • Using bulky alkylating agents to direct substitution.
  • Validating outcomes via 2D NMR (e.g., 1H-15N HMBC) to confirm alkylation sites .

Q. How do reaction conditions influence the acetylation sites on pyrazolo-triazine cores?

Acidic conditions promote acetylation at 7-C, while basic conditions favor 1-N acetylation. Tertiary amines (e.g., triethylamine) suppress competing pathways, ensuring mono-acetylation at 1-N .

Q. How to resolve contradictions in tautomeric forms observed in nitroso derivatives?

Nitroso derivatives exhibit tautomerism (nitroso vs. hydroxyimino forms). Use 15N NMR to distinguish nitrogen environments and HMBC to correlate protons with adjacent carbons/nitrogens. For example, hydroxyimino tautomers show distinct N-H signals absent in nitroso forms .

Q. How can computational methods predict the biological activity of analogs?

Quantum-chemical calculations (e.g., docking studies) model interactions with target receptors like adenosine A2a. Optimize substituents (e.g., electron-withdrawing groups at 7-phenyl) to enhance binding affinity .

Q. How to optimize yields in nitrosation reactions?

Control HCl concentration (3–6 M) and sodium nitrite stoichiometry (1.2–1.5 equiv). High dilution minimizes side reactions, while temperatures <5°C stabilize intermediates .

Q. What strategies mitigate side reactions during cyclization?

  • Use anhydrous solvents (e.g., methylene chloride) to prevent hydrolysis.
  • Monitor progress via TLC (benzene/ethyl acetate eluent) and quench reactions at 50–60% conversion to avoid over-cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.